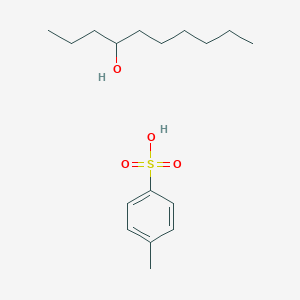
Decan-4-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-4-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of a secondary alcohol (decan-4-ol) and an aromatic sulfonic acid (4-methylbenzenesulfonic acid).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decan-4-ol can be achieved through the reduction of decan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The preparation of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of decan-4-ol often involves the hydrogenation of decanoic acid or its esters. For 4-methylbenzenesulfonic acid, the industrial process involves the continuous sulfonation of toluene with sulfur trioxide in a reactor, followed by neutralization and purification steps .
Chemical Reactions Analysis
Types of Reactions
Substitution: Both decan-4-ol and 4-methylbenzenesulfonic acid can undergo substitution reactions. .
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., alcohols, amines)
Major Products Formed
Oxidation of Decan-4-ol: Decan-4-one
Reduction of 4-Methylbenzenesulfonic Acid: 4-Methylbenzenesulfonamide
Substitution Reactions: Alkyl halides, sulfonate esters
Scientific Research Applications
Decan-4-ol;4-methylbenzenesulfonic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives
Biology: Studied for its potential role as a metabolite in mammalian systems.
Medicine: Investigated for its antibacterial properties and potential use in developing novel antibiotics.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decan-4-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways. For example, the sulfonic acid group can act as an electrophile in substitution reactions, while the hydroxyl group in decan-4-ol can participate in hydrogen bonding and other interactions . These properties make the compound useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Decan-1-ol: A primary alcohol with similar properties to decan-4-ol but with the hydroxyl group at the terminal position.
4-Methylbenzenesulfonamide: A derivative of 4-methylbenzenesulfonic acid with an amide group instead of the sulfonic acid group.
Uniqueness
Decan-4-ol;4-methylbenzenesulfonic acid is unique due to the combination of a secondary alcohol and an aromatic sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
65949-99-7 |
|---|---|
Molecular Formula |
C17H30O4S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
decan-4-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VSFCAODXNIEYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















